molecular formula C16H19N3 B14411658 N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine CAS No. 80643-92-1

N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine

Cat. No.: B14411658
CAS No.: 80643-92-1
M. Wt: 253.34 g/mol
InChI Key: VGFSZTCWDYSWQF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine is a complex organic compound with a unique structure that includes a pyridine ring and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine typically involves the condensation of a pyridine derivative with a dimethylamino compound. One common method involves the reaction of 3-pyridinecarboxaldehyde with N,N-dimethylethylenediamine under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its bioactivity may be attributed to its ability to interact with biological macromolecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(2-{(E)-[(pyridin-2-yl)methylidene]amino}phenyl)ethan-1-amine
  • N,N-Dimethyl-2-(2-{(E)-[(pyridin-4-yl)methylidene]amino}phenyl)ethan-1-amine

Uniqueness

N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine is unique due to its specific pyridine ring position, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to form complexes with metal ions and its interaction with biological targets .

Properties

CAS No.

80643-92-1

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

N,N-dimethyl-2-[2-(pyridin-3-ylmethylideneamino)phenyl]ethanamine

InChI

InChI=1S/C16H19N3/c1-19(2)11-9-15-7-3-4-8-16(15)18-13-14-6-5-10-17-12-14/h3-8,10,12-13H,9,11H2,1-2H3

InChI Key

VGFSZTCWDYSWQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC=CC=C1N=CC2=CN=CC=C2

Origin of Product

United States

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